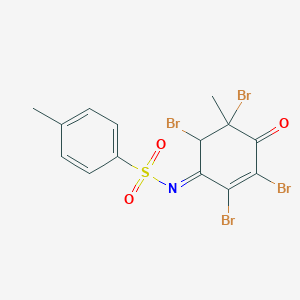![molecular formula C20H17ClN2O3 B2504425 1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione CAS No. 898438-23-8](/img/structure/B2504425.png)
1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrazine derivatives often involves the condensation of diketones with hydrazines or their derivatives. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved through the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was performed by a condensation/cyclisation reaction under reflux conditions . These methods suggest that the synthesis of the compound could also involve similar cyclisation strategies.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data , and the molecular structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was obtained by spectral and single crystal X-ray diffraction studies . These techniques could be applied to determine the molecular structure of "1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione".
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including methylation, as seen in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole . The compound may also be amenable to similar reactions, which could modify its chemical properties or enhance its biological activity.
Physical and Chemical Properties Analysis
The physical properties of pyrazine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by their substituents. For instance, the presence of chloro and methoxy groups can affect the compound's polarity and hydrogen bonding capacity. The chemical properties, including reactivity and stability, are also determined by the functional groups present in the molecule. The bioactivity of pyrazine derivatives, such as antioxidant and antibacterial activities, has been demonstrated in compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline . These properties could be relevant for "1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione" and may be explored through similar studies.
Scientific Research Applications
Synthesis and Transformation Studies :
- Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of similar compounds, focusing on the structural prerequisites for type 1 → 7 ring transformations, including cleavage of the β-lactam ring. This study provides insights into the synthetic routes and transformations of related compounds (Sápi et al., 1997).
Antidepressant Activities :
- Palaska et al. (2001) investigated the antidepressant activities of pyrazoline derivatives, demonstrating the potential biological activity of compounds structurally related to the queried compound (Palaska et al., 2001).
Heterocyclic Chemistry and Structural Analysis :
- Oresic et al. (2001) conducted a study on the one-pot synthesis of similar pyrazine-dione derivatives, contributing to the understanding of heterocyclic chemistry and molecular structures of these compounds (Oresic et al., 2001).
Blood Platelet Aggregation Inhibition :
- Konno et al. (1993) synthesized various pyrazine derivatives and evaluated their inhibitory activity towards blood platelet aggregation, indicating potential therapeutic applications of related compounds (Konno et al., 1993).
Synthesis and Bioactivity of Derivatives :
- Khotimah et al. (2018) synthesized pyrazoline derivatives and evaluated their antioxidant and antibacterial activities, highlighting the diverse bioactivity potential of compounds structurally similar to the queried compound (Khotimah et al., 2018).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-14-4-6-15(7-5-14)13-22-10-11-23(20(25)19(22)24)16-8-9-18(26-2)17(21)12-16/h3-12H,1,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCNCALCBVGXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

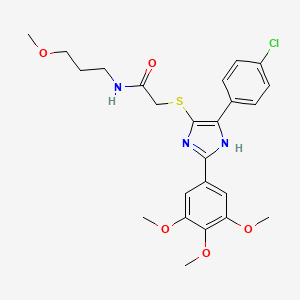
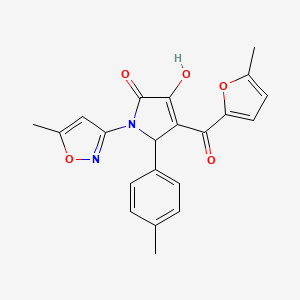
![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)
![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)

![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)

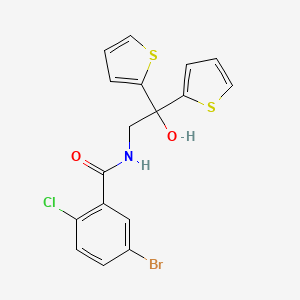
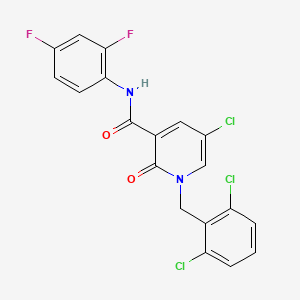
![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)
